molecular formula C11H17F3N2O B2573947 N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411286-05-8

N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2573947
CAS No.: 2411286-05-8
M. Wt: 250.265
InChI Key: PKTOXIQHKSHTIH-UHFFFAOYSA-N
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Description

“N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains a trifluoroethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and an ethyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Unfortunately, naturally fluorinated organics are rare in nature, so the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoroethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoroethyl group enhances the metabolic stability of the molecule and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.21 . Other properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the search results.

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the compound, for example, by introducing different substituents or changing the spatial orientation of the existing ones .

Properties

IUPAC Name

N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c1-3-10(17)16(4-2)9-5-6-15(7-9)8-11(12,13)14/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTOXIQHKSHTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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